molecular formula C18H12Cl2O5 B3407314 (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-60-6

(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B3407314
CAS No.: 620547-60-6
M. Wt: 379.2 g/mol
InChI Key: YZNCKVRYQFNLKQ-APSNUPSMSA-N
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Description

(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential as a lysophosphatidic acid (LPA) receptor antagonist. This benzofuranone derivative is designed to investigate signaling pathways involved in chronic and progressive diseases. The specific stereochemistry of the (Z)-benzylidene group at the 2-position is a critical structural feature for its biological activity and receptor binding affinity. Research into this compound and its analogs focuses on understanding their role in modulating cellular processes such as proliferation, differentiation, and migration. Its primary research value lies in the study of fibrotic diseases, arteriosclerosis, and chronic inflammatory conditions like atopic dermatitis and chronic asthma. The mechanism of action for this class of compounds involves the targeted antagonism of LPA receptors, which are G-protein-coupled receptors implicated in a wide range of pathological processes. By selectively inhibiting LPA-mediated signaling, this compound serves as a valuable pharmacological tool for probing the pathophysiology of these disorders and exploring new therapeutic strategies. This product is strictly for Research Use Only.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O5/c1-23-17(21)9-24-11-3-4-12-15(8-11)25-16(18(12)22)7-10-2-5-13(19)14(20)6-10/h2-8H,9H2,1H3/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNCKVRYQFNLKQ-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound notable for its complex structure, which includes a benzofuran moiety and a dichlorobenzylidene group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural features of this compound suggest various possible interactions with biological targets, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The molecular formula of (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is C20H18Cl2O5, with a molecular weight of approximately 401.2 g/mol. The presence of two chlorine atoms is significant as chlorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and potential interactions with cellular targets.

Property Value
Molecular FormulaC20H18Cl2O5
Molecular Weight401.2 g/mol
Structure FeaturesBenzofuran core, dichlorobenzylidene substituents

Antimicrobial Properties

Preliminary studies indicate that (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits significant antimicrobial activity. Compounds containing benzofuran structures are known for their ability to inhibit microbial growth, which may be attributed to their interaction with bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has shown that derivatives of benzofuran compounds can possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or the inhibition of specific oncogenic pathways. The dichlorobenzylidene group may enhance these effects by increasing the compound's potency through improved binding affinity to cancer-related targets.

Case Study: Anticancer Activity
A study evaluating the anticancer effects of similar benzofuran derivatives demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines. The results indicated that the presence of electron-withdrawing groups like chlorine could enhance cytotoxicity through increased reactivity with cellular components.

The proposed mechanism of action involves the interaction of (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate with biological macromolecules such as enzymes and receptors. The compound's structural features allow it to fit into active sites or bind to allosteric sites on proteins, potentially altering their function.

Synthesis and Derivatives

The synthesis of (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules. Variations in the synthesis can lead to derivatives with altered biological activities.

Synthesis Method Yield Comments
Multicomponent Reaction74%Efficient for complex structures

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ primarily in the benzylidene substituent and additional modifications to the benzofuran core. Below is a comparative analysis:

Compound Name Benzylidene Substituent Additional Modifications Molecular Weight (g/mol) XLogP3* Hydrogen Bond Acceptors Reference
(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (Target) 3,4-dichloro None ~367.2 (estimated) ~5.8 5 N/A
(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-fluoro None ~342.3 (estimated) ~4.1 5
(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3,4-dimethoxy 7-methyl ~396.4 ~3.5 7
(Z)-methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-tert-butyl None 366.4 5.2 5

*XLogP3 values are calculated or estimated based on substituent contributions.

Electronic and Steric Effects

  • The dichloro group also elevates lipophilicity (higher XLogP3 vs. fluoro or methoxy analogs), improving membrane permeability but reducing aqueous solubility .
  • 3-Fluoro Substituent () : Fluorine’s weaker electron-withdrawing effect compared to chlorine results in reduced electrophilicity and lower XLogP3 (~4.1), favoring better solubility. This substitution is often used to fine-tune metabolic stability.
  • 3,4-Dimethoxy Substituent (): Methoxy groups are electron-donating, decreasing electrophilicity and increasing polarity (lower XLogP3).
  • 4-tert-Butyl Substituent () : The bulky tert-butyl group introduces significant steric hindrance and hydrophobicity (XLogP3 = 5.2), favoring interactions with lipophilic protein domains but limiting solubility.

Stability and Reactivity

The Z-configuration in all analogs ensures consistent spatial orientation of the benzylidene group, critical for maintaining planar conjugation with the benzofuran core. The dichloro substituent’s strong electron-withdrawing effect may accelerate degradation under basic conditions compared to methoxy or tert-butyl analogs, necessitating formulation adjustments for drug development.

Q & A

Q. What mechanistic hypotheses explain unexpected reaction outcomes during ester group modifications?

  • Case study : Ester hydrolysis yielding <50% product may result from:
  • Steric hindrance : Bulky 3,4-dichlorobenzylidene group limiting nucleophile access .
  • Electronic effects : Electron-withdrawing Cl groups deactivating the carbonyl toward nucleophilic attack .
  • Mitigation : Use phase-transfer catalysts (e.g., TBAB) or microwave-assisted heating to improve reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Reactant of Route 2
Reactant of Route 2
(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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